molecular formula C15H13Cl2N3O2 B2983525 (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034394-24-4

(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2983525
CAS No.: 2034394-24-4
M. Wt: 338.19
InChI Key: UCIDVCDCKZSJKS-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a small-molecule methanone derivative characterized by a pyrrolidine core substituted with a 5-chloropyrimidin-2-yloxy group and a 2-chlorophenyl ketone moiety. The presence of chlorine atoms at strategic positions (e.g., the phenyl and pyrimidine rings) enhances its electronic and steric properties, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

(2-chlorophenyl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-7-18-15(19-8-10)22-11-5-6-20(9-11)14(21)12-3-1-2-4-13(12)17/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIDVCDCKZSJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Ether Formation: The pyrimidinyl ether linkage is formed via nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Ketone Formation: The final step involves the formation of the ketone group, typically through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ketone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrimidinyl ether and pyrrolidinyl ketone moieties suggests possible activity against various biological targets, including enzymes and receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorinated aromatic rings and the pyrrolidinyl ketone moiety could facilitate binding to hydrophobic pockets in proteins, while the pyrimidinyl ether linkage might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several methanone derivatives and heterocyclic systems. Below is a comparative analysis of its features against related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Potential Applications Reference
(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Pyrrolidine 2-Chlorophenyl, 5-chloropyrimidin-2-yloxy Kinase inhibition, Antimicrobial
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Pyrazole 4-Chlorophenyl, 3-chloro-5-trifluoromethyl-pyridin-2-yl Pharmaceutical intermediates
[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenyl-methanone Indole Naphthalenyl, 4-morpholinylethyl Receptor modulation
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo-pyridine 3-Chloroaniline, morpholine Anticancer research
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine 5-Methylthiophen-2-yl, 3-fluorophenyl Kinase inhibitors

Key Observations

Core Heterocyclic Variations: The target compound’s pyrrolidine core distinguishes it from pyrazole (e.g., CAS 1311278-51-9 ), indole (e.g., naphthalenyl-methanone derivatives ), or pyrazolo-pyrimidine systems (e.g., Example 62 in ). Pyrrolidine’s flexibility and oxygen bridge may enhance conformational adaptability in biological targets.

Chlorine Substitution Patterns: Chlorine at the 2-position of the phenyl ring (target compound) vs. 4-position in CAS 1311278-51-9 alters steric hindrance and electronic effects.

Biological Relevance: Compounds like 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone demonstrate the importance of chloro-aniline moieties in anticancer activity, suggesting similar pathways for the target compound.

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling reactions between substituted pyrrolidines and chlorinated aryl ketones, analogous to methods described for pyrazolo-pyrimidine derivatives (e.g., Suzuki coupling in ).

Biological Activity

The compound (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15Cl2N3O\text{C}_{15}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}\text{O}

This compound features a chlorinated phenyl ring and a pyrrolidine moiety linked to a chloropyrimidine, which is essential for its biological activity.

Research indicates that this compound may inhibit specific enzymes or receptors involved in cancer progression, particularly those associated with epidermal growth factor receptor (EGFR) mutations. Such mutations are commonly implicated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

A notable study demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone have shown IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 1: In Vitro Evaluation

In vitro studies conducted on A431 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at the G1 phase. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating apoptotic cell death .

Case Study 2: Antiviral Activity

Research into pyrimidine derivatives has also highlighted their role in enhancing antiviral responses. Compounds similar to (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone have shown potential in modulating the immune response against viral infections by stimulating the production of interferons, which are crucial for antiviral defense mechanisms .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerA4315.0Apoptosis induction
AntiviralVero E610.0Interferon stimulation

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